Cas no 941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane structure
941685-26-3 structure
Product Name:2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
CAS 번호:941685-26-3
MF:C12H18ClN3OSi
메가와트:283.829322338104
MDL:MFCD11857752
CID:821469
Update Time:2025-06-26

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 화학적 및 물리적 성질

이름 및 식별자

    • 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
    • 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
    • 7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-
    • 4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
    • AK122028
    • 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
    • C12H18ClN3OSi
    • YWBDBLXIRAQZIH-UHFFFAOYSA-N
    • BCP17266
    • 6058AC
    • 4-Chloro-7-(2-trimethylsilanyl-ethoxymethyl)-7H-
    • 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • 4-Chloro-7-[[2-(trimethylsilanyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
    • 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
    • MDL: MFCD11857752
    • 인치: 1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3
    • InChIKey: YWBDBLXIRAQZIH-UHFFFAOYSA-N
    • 미소: ClC1C2C=CN(C=2N=CN=1)COCC[Si](C)(C)C

계산된 속성

  • 정밀분자량: 283.09100
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 275
  • 토폴로지 분자 극성 표면적: 39.9

실험적 성질

  • 밀도: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • 용해도: Insuluble (5.4E-3 g/L) (25 ºC),
  • PSA: 39.94000
  • LogP: 3.39700

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 보안 정보

  • 신호어:Warning
  • 피해 선언: H302
  • 경고성 성명: P280-P305+P351+P338
  • 위험 범주 코드: 22
  • 위험물 표지: Xn
  • 위험 등급:IRRITANT
  • 저장 조건:Inert atmosphere,2-8°C

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM103625-250mg
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3 95%+
250mg
$59 2021-08-06
Chemenu
CM103625-1g
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3 95%+
1g
$137 2021-08-06
Chemenu
CM103625-5g
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3 95%+
5g
$400 2021-08-06
Chemenu
CM103625-10g
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3 95%+
10g
$608 2021-08-06
Chemenu
CM103625-25g
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3 95%+
25g
$1099 2021-08-06
Ambeed
A200620-1g
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3 98%
1g
$17.0 2025-04-15
Ambeed
A200620-5g
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3 98%
5g
$45.0 2025-04-15
Ambeed
A200620-25g
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3 98%
25g
$99.0 2025-04-15
Chemenu
CM103625-250mg
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3 95%+
250mg
$59 2022-08-30
Chemenu
CM103625-1g
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3 95%+
1g
$137 2022-08-30

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 1 h, cooled
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
참조
Pyrrolopyrimidine-derived compound and pharmaceutical composition and for treating tumor and autoimmune disease
, China, , ,

합성 방법 2

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  < 10 °C; 1 h, < 10 °C
1.2 < 10 °C; 10 °C → rt; overnight, rt
1.3 Solvents: Water ;  rt
참조
Preparation of azetidine derivatives for treating JAK-related diseases
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  -5 °C; 60 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
참조
Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, 20 °C; 20 °C → 0 °C
1.2 12 h, 20 °C
참조
Preparation of bicyclic compounds as JAK inhibitors and uses thereof
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, 0 °C
1.2 0 °C; 1.5 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether ,  Water
참조
Preparation of pyrrolopyrimidine derivatives as TAM inhibitors useful for treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, rt
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
참조
Pyrrolopyrimidine crystal as JAK inhibitor and its preparation
, China, , ,

합성 방법 7

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, rt
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
참조
Pyrrolopyrimidine-pyrazole-cyclopentane compounds as Janus kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, rt
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
참조
Pyrrolopyrimidine-derived compound and pharmaceutical composition and application thereof
, China, , ,

합성 방법 9

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, rt
1.2 30 min, rt
참조
Preparation of tricyclic compounds for the treatment of immunological and oncological conditions
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  -20 - -10 °C; -20 - -10 °C; 2 h, -20 - -10 °C
1.2 Reagents: Acetic acid
참조
Process for synthesis of ruxolitinib
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, rt
1.2 30 min, rt
참조
Preparation pyrrolopyrimidinamines as janus kinase 1 selective inhibitor
, Korea, , ,

합성 방법 12

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  -5 °C; 60 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 10 min, 0 °C
참조
Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, rt
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
참조
Process for the preparation of (R)-3-amino-β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile
, China, , ,

합성 방법 14

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  cooled; 15 min, cooled
1.2 cooled
1.3 Reagents: Water
참조
Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat
Yao, Lianbin; Mustafa, Nurulhuda; Tan, Eng Chong; Poulsen, Anders ; Singh, Prachi; et al, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357

합성 방법 15

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 1 h, rt
1.2 1 h, cooled
1.3 Reagents: Water
참조
Preparation of pyrrolopyrimidines as Janus kinase inhibitors
, China, , ,

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Raw materials

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preparation Products

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